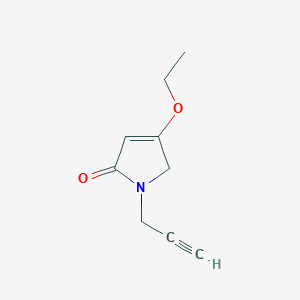
3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-” is a chemical compound. It is a derivative of 3-Pyrrolin-2-one, which is a five-membered α,β-unsaturated lactam .
Synthesis Analysis
The synthesis of 3-Pyrrolin-2-ones has been studied extensively. A common method involves a 3 + 2 cycloaddition of α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazoles with ketene silyl acetals . Another approach uses a palladium-catalyzed cyclocarbonylation of propargyl amines . A visible-light-induced excited-state copper-catalyzed [4 + 1] annulation reaction of acrylamides and aroyl chlorides has also been reported .Chemical Reactions Analysis
The chemical reactions involving 3-Pyrrolin-2-ones have been explored in various studies. For instance, a visible-light-induced excited-state copper-catalyzed [4 + 1] annulation reaction of acrylamides and aroyl chlorides provides a wide range of γ-H, -OH, and -OR-substituted α,β-unsaturated-γ-lactams . Another reaction involves a palladium-catalyzed cyclocarbonylation of propargyl amines .Applications De Recherche Scientifique
Synthetic Pathways and Reactivity 3-Pyrrolin-2-ones and their derivatives are significant in the field of organic chemistry due to their presence in various biologically active molecules and potential as intermediates in synthesizing medicinal compounds. They offer versatile reactivity patterns, allowing for the introduction of diverse substituents, which is crucial for developing new medicinal molecules with enhanced biological activities. The synthesis involves reactions with various reagents, and the resulting compounds exhibit different physical and spectral characteristics, indicating their complex structural nature (Gein & Pastukhova, 2020), (Rubtsova et al., 2020).
Electrochromic and Ion Receptor Properties One derivative, an etheric member of N-linked polybispyrroles, was synthesized and characterized for its notable electrochromic and ion receptor properties. It exhibits stability, reversible redox processes, and a good electrochromic material property, changing colors depending on its state. Additionally, it demonstrated selective voltammetric response towards certain ions, marking it useful for metal recovery and ion sensing applications (Mert et al., 2013).
Herbicidal Activity Certain 3-pyrrolin-2-one compounds were synthesized and evaluated for their herbicidal activities. These compounds exhibited high activity against specific aquatic plants and offered prolonged residual effects compared to existing herbicides, making them potential candidates for aquatic weed management (Ikeguchi et al., 2010).
Antioxidant Activity The synthesis of 3-pyrroline-2-ones derivatives revealed their significance in antioxidant activity. One derivative, in particular, showed promising radical scavenger capabilities comparable to conventional antioxidants, suggesting its potential as a protective agent against oxidative stress (Nguyen et al., 2022).
Tautomeric Reactivity and Potential as Synthetic Building Blocks The 4-pyrrolin-2-ones, a tautomeric relative of 3-pyrrolin-2-ones, exhibit controlled, multisite, and multitype reactivities. These properties make them excellent intermediates for synthesizing a range of key alkaloids and other compounds, highlighting their value as versatile and valuable synthetic building blocks (Montagnon et al., 2019).
Propriétés
IUPAC Name |
3-ethoxy-1-prop-2-ynyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-5-10-7-8(12-4-2)6-9(10)11/h1,6H,4-5,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWJPLDYFECRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C1)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)
![6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403064.png)
![N-[5-Methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2403065.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)
![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)
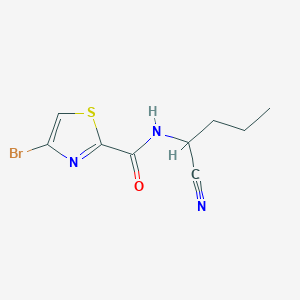
![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)
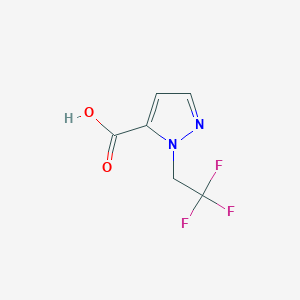
![N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2403075.png)
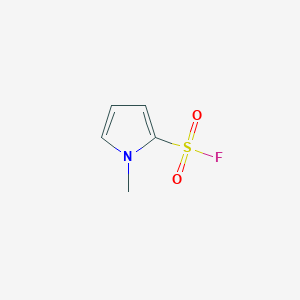
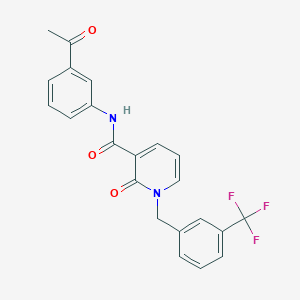
![N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403082.png)
